molecular formula C13H19NOS B5539779 N-cyclooctyl-2-thiophenecarboxamide

N-cyclooctyl-2-thiophenecarboxamide

Cat. No. B5539779
M. Wt: 237.36 g/mol
InChI Key: NYDZNLWERBFFRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene carboxamide derivatives involves several steps, including the reaction of thiophene-2-carbonyl chloride with different amines. For example, the synthesis of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives involves the reaction with aryl substituents, followed by characterization using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy (Özer et al., 2009).

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using X-ray crystallography, revealing details such as the chair conformation of the cyclohexane ring and specific intramolecular hydrogen bonding patterns that stabilize the molecular conformation (Özer et al., 2009).

Chemical Reactions and Properties

Thiophene carboxamide derivatives participate in various chemical reactions, leading to the formation of novel compounds. For instance, thiophene-3-carboxamides bearing allyl or benzyl substituents undergo dearomatising cyclisation upon treatment with LDA, transforming the dearomatised products into pyrrolinones, azepinones, or partially saturated azepinothiophenes (Clayden et al., 2004).

Physical Properties Analysis

The physical properties of thiophene carboxamide derivatives, including melting points, solubility, and crystal structure, are determined using various analytical techniques. The crystal structure analysis reveals the spatial arrangement of atoms within the compound and the conformation of molecular structures (Saeed et al., 2011).

Scientific Research Applications

Dearomatising Rearrangements and Cyclisations

Dearomatising Rearrangements : Thiophene carboxamides undergo dearomatising cyclisation when treated with lithiated agents, leading to the formation of pyrrolinones, azepinones, or partially saturated azepinothiophenes, illustrating their utility in synthesizing complex nitrogen-containing cycles (Clayden et al., 2004).

Catalytic Applications and Material Synthesis

Selective Hydrogenation : The synthesis of cyclohexanone, an important polyamide intermediate, has been achieved through the selective hydrogenation of phenol derivatives using a palladium catalyst supported on mesoporous graphitic carbon nitride, highlighting the catalytic potential of thiophene-related compounds (Wang et al., 2011).

Synthetic Methodologies for Heterocyclic Compounds

Iodine-Mediated Cyclization : The iodine-mediated oxidative desulfurization promoted cyclization of N-2-pyridylmethyl thioamides provides an efficient method for the preparation of 2-azaindolizines and their fluorescent derivatives, showcasing the versatility of thiophene carboxamide derivatives in synthesizing fluorescent compounds (Shibahara et al., 2006).

Electrochemical Synthesis of Heterocycles

Flow Electrolysis Cell Synthesis : Electrochemical dehydrogenative cyclization of N-benzyl thioamides in a flow electrolysis cell offers a metal- and oxidizing agent-free approach to synthesizing functionalized 1,3-benzothiazines, demonstrating an eco-friendly synthesis route for S-heterocycles (Huang & Xu, 2019).

Extraction and Recovery of Precious Metals

Palladium(II) Recovery : Tertiary thioamide derivatives have been explored for the recovery of palladium(II) from complex chloride solutions, evidencing the applicability of thiophene carboxamide derivatives in metal recovery processes (Ortet & Paiva, 2015).

properties

IUPAC Name

N-cyclooctylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOS/c15-13(12-9-6-10-16-12)14-11-7-4-2-1-3-5-8-11/h6,9-11H,1-5,7-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDZNLWERBFFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001330145
Record name N-cyclooctylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001330145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725700
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-cyclooctylthiophene-2-carboxamide

CAS RN

329220-95-3
Record name N-cyclooctylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001330145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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